N,N-Diethyl-2-sulfanylpropanamide
Description
N,N-Diethyl-2-sulfanylpropanamide is a thiol-containing propanamide derivative characterized by a sulfanyl (-SH) group at the C2 position and N,N-diethyl substituents on the amide nitrogen. Its molecular formula is C₇H₁₅NOS, with a molecular weight of 161.27 g/mol. The compound’s structure enables diverse reactivity, including thiol-disulfide exchange and nucleophilic interactions.
Properties
CAS No. |
20383-07-7 |
|---|---|
Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
N,N-diethyl-2-sulfanylpropanamide |
InChI |
InChI=1S/C7H15NOS/c1-4-8(5-2)7(9)6(3)10/h6,10H,4-5H2,1-3H3 |
InChI Key |
TUWNNKSGHCGQFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-sulfanylpropanamide typically involves the reaction of 2-chloropropanamide with diethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the diethylamino group. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: For industrial-scale production, the process is optimized to increase yield and purity. This involves the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as distillation or recrystallization. The reaction is typically carried out in large reactors with continuous monitoring of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diethyl-2-sulfanylpropanamide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted propanamides.
Scientific Research Applications
Chemistry: N,N-Diethyl-2-sulfanylpropanamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of sulfanyl groups on biological activity. It can be used to modify peptides or proteins to investigate their structure-function relationships.
Medicine: this compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-sulfanylpropanamide involves its interaction with molecular targets through its sulfanyl and amide functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites on target molecules, while the amide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares N,N-Diethyl-2-sulfanylpropanamide with structurally related propanamide derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|
| This compound | C₇H₁₅NOS | 161.27 | N,N-diethyl, C2-sulfanyl | Amide, Thiol |
| (S)-2-Amino-N,N-dimethylpropanamide | C₅H₁₂N₂O | 116.16 | N,N-dimethyl, C2-amino | Amide, Amine |
| (2R)-N,3-Diphenyl-2-sulfanylpropanamide | C₁₅H₁₅NOS | 257.35 | N-phenyl, C3-phenyl, C2-sulfanyl | Amide, Thiol, Aromatic Rings |
Key Observations:
- Substituent Effects: The N,N-diethyl groups in the target compound enhance lipophilicity compared to the smaller N,N-dimethyl groups in (S)-2-Amino-N,N-dimethylpropanamide . This difference influences solubility, with the diethyl variant being more soluble in organic solvents. The C3-phenyl group in (2R)-N,3-diphenyl-2-sulfanylpropanamide introduces aromaticity and steric bulk, likely reducing aqueous solubility but improving binding to hydrophobic targets (e.g., enzyme active sites) .
- Functional Group Reactivity: The thiol (-SH) group in both the target and diphenyl derivatives enables disulfide bond formation, a critical feature in redox-active compounds. In contrast, the amine (-NH₂) group in (S)-2-Amino-N,N-dimethylpropanamide facilitates hydrogen bonding and protonation-dependent reactivity .
Physicochemical Properties
- Solubility: The diethyl variant’s logP (octanol-water partition coefficient) is estimated to be higher than that of the dimethyl analog, favoring membrane permeability in drug design. The diphenyl derivative’s aromatic rings significantly reduce aqueous solubility, as evidenced by its higher molecular weight (257.35 g/mol vs. 161.27 g/mol) .
Spectroscopic Data :
- Carbonyl (C=O) peaks in NMR for similar propanamides appear near 170–175 ppm , while thiol-associated carbons resonate at 35–40 ppm . These shifts aid in structural confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
